molecular formula C15H26O2 B12323453 7-(2-Hydroxypropan-2-yl)-4a-methyl-1-methylidene-octahydronaphthalen-2-ol

7-(2-Hydroxypropan-2-yl)-4a-methyl-1-methylidene-octahydronaphthalen-2-ol

Cat. No.: B12323453
M. Wt: 238.37 g/mol
InChI Key: LEEZDPXWPYCRRM-UHFFFAOYSA-N
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Description

Eudesm-4(15)-ene-3alpha,11-diol is a sesquiterpenoid compound that belongs to the eudesmane family. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and are known for their diverse biological activities. Eudesm-4(15)-ene-3alpha,11-diol has been isolated from various natural sources, including plants like Chrysanthemum indicum . This compound is of interest due to its potential therapeutic properties and its role in natural product chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eudesm-4(15)-ene-3alpha,11-diol can be achieved through several synthetic routes. One approach involves the total synthesis starting from known compounds such as cis-piperitol. Key steps in this synthesis include a chelation-controlled glycolate enolate Ireland–Claisen rearrangement and an intramolecular nitrile oxide dipolar cycloaddition . These steps are crucial for constructing the eudesmane skeleton and introducing the necessary functional groups.

Industrial Production Methods: While specific industrial production methods for eudesm-4(15)-ene-3alpha,11-diol are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include scaling up the reaction conditions, ensuring the availability of starting materials, and optimizing purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Eudesm-4(15)-ene-3alpha,11-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or carbonyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Eudesm-4(15)-ene-3alpha,11-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of eudesm-4(15)-ene-3alpha,11-diol involves its interaction with various molecular targets and pathways. While specific details are still under investigation, it is believed to exert its effects through modulation of inflammatory pathways and inhibition of microbial growth. The compound’s structure allows it to interact with enzymes and receptors involved in these processes, leading to its observed biological activities .

Comparison with Similar Compounds

Eudesm-4(15)-ene-3alpha,11-diol can be compared with other similar sesquiterpenoids, such as:

  • 7-epi-eudesm-4(15),11(13)-diene-1beta,3beta-diol
  • 7-epi-1beta-hydroxy-beta-eudesmol
  • Eudesm-4(15)-ene-7beta,11-diol

These compounds share a similar eudesmane skeleton but differ in the position and nature of functional groups. The uniqueness of eudesm-4(15)-ene-3alpha,11-diol lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities .

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

7-(2-hydroxypropan-2-yl)-4a-methyl-1-methylidene-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol

InChI

InChI=1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11-13,16-17H,1,5-9H2,2-4H3

InChI Key

LEEZDPXWPYCRRM-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1C(=C)C(CC2)O)C(C)(C)O

Origin of Product

United States

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